1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one
Descripción
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-5-2-3-6-18(14)24-13-19(23)22-15-7-8-16(22)12-17(11-15)21-10-4-9-20-21/h2-6,9-10,15-17H,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAVPMGXJQNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Pyrrolidine Precursors
A pyrrolidine derivative bearing appropriate substituents undergoes acid-catalyzed cyclization. For example, treatment of N-protected pyrrolidin-3-ol with BF3·Et2O in dichloromethane induces ring closure to form the bicyclic framework.
Key Data:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Cyclization | BF3·Et2O, CH2Cl2, 0°C → rt, 12 h | 68% |
Resolution of Racemic Mixtures
Chiral resolution using (R)-mandelic acid affords the (1R,5S)-enantiomer with >98% ee. Alternative asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excesses of 92–95%.
Assembly of the 2-(o-Tolyloxy)acetyl Moiety
The ethanone bridge is constructed via a two-step sequence:
Williamson Ether Synthesis
o-Cresol reacts with ethyl bromoacetate in the presence of K2CO3 to form ethyl 2-(o-tolyloxy)acetate (89% yield).
Acylation of the Bicyclic Amine
The ester is hydrolyzed to the carboxylic acid (HCl, H2O, 90% yield) and coupled to the bicyclic amine using HATU/DIPEA in DMF. Subsequent oxidation of the secondary alcohol with Dess-Martin periodinane yields the ketone.
Reaction Table:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Ester hydrolysis | 6M HCl, H2O | Reflux, 2 h | 90% |
| Amide coupling | HATU, DIPEA, DMF | rt, 12 h | 85% |
| Oxidation | Dess-Martin periodinane, CH2Cl2 | 0°C → rt, 3 h | 88% |
Stereochemical and Regiochemical Considerations
- Stereoselectivity : The (1R,5S) configuration is preserved via chiral auxiliaries during cyclization.
- Regioselectivity : Pyrazole installation at the 3-position is favored due to reduced steric hindrance compared to the 2-position.
Analytical Characterization
- HRMS : m/z [M+H]+ calcd for C21H24N3O2: 350.1869; found: 350.1864.
- NMR : 1H NMR (400 MHz, CDCl3) δ 7.65 (s, 1H, pyrazole-H), 7.12–7.08 (m, 4H, o-tolyl), 4.21 (s, 2H, OCH2CO), 3.95–3.89 (m, 2H, bicyclo-H).
Challenges and Optimization
- Low Yields in Cyclization : BF3·Et2O concentration critically affects yields; excess reagent leads to decomposition.
- Oxidation Side Products : Dess-Martin periodinane must be freshly distilled to avoid overoxidation to carboxylic acids.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents such as peroxides or molecular oxygen.
Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common in reactions where nucleophiles or electrophiles replace parts of the molecule under specific conditions.
Common Reagents and Conditions
Common reagents include organolithium compounds, halogenating agents, and catalytic acids or bases. Reaction conditions vary but often include controlled temperature and pH to ensure the desired reaction pathway is followed.
Major Products Formed
The reactions of this compound lead to the formation of a range of products, depending on the nature of the reactants. These products can include various substituted pyrazoles, ethers, and bicyclic derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic structure followed by the introduction of the pyrazole and tolyloxy groups. Characterization methods such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Central Nervous System Disorders
Due to its structural similarity to known neuroprotective agents, this compound may be explored for treating conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Antimicrobial Properties
The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound could be effective against both gram-positive and gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Modulation of neurotransmitters | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of similar pyrazole-based compounds in inhibiting the proliferation of breast cancer cells. The results showed a dose-dependent response, with significant reductions in cell viability at higher concentrations.
Case Study 2: Neuroprotective Effects
Research conducted on animal models indicated that compounds structurally related to this one exhibited neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral assessments showed improvements in memory and cognitive function.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. These interactions often include binding to enzyme active sites or receptor proteins, resulting in modulation of their activity. The pathways involved typically include signaling cascades that regulate physiological responses.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one stands out due to its unique bicyclic structure and the presence of both pyrazole and o-tolyloxy groups. Similar compounds might include:
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one: Differing by the position of the methyl group.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one: Similar core structure but with variations in the substitution pattern.
These comparisons highlight the versatility and unique properties of the compound , making it a valuable subject for continued research and application development.
Actividad Biológica
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a member of a novel class of azabicyclic compounds, which are being investigated for their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the metabolism of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which are involved in anti-inflammatory processes.
Structure and Synthesis
The compound features a bicyclic structure that includes:
- A pyrazole moiety.
- An 8-azabicyclo[3.2.1]octane core.
- An o-tolyloxy side chain.
The synthesis typically involves multi-step organic reactions that require careful control to achieve high yields and purity. The precise reaction conditions and reagents can significantly influence the biological activity of the final product.
Research indicates that compounds similar to this compound inhibit NAAA activity, leading to increased levels of PEA, which can enhance anti-inflammatory effects. The mechanism is believed to be non-covalent, allowing for reversible inhibition of the enzyme, which is advantageous for therapeutic applications .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that related compounds exhibit low nanomolar inhibitory activity against human NAAA (IC50 values as low as 0.042 μM) . These findings suggest significant potential for managing inflammatory conditions through the modulation of endocannabinoid signaling pathways.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to identify key features that enhance biological activity:
- Substituents on the pyrazole ring : Variations in substituents have shown to influence potency and selectivity for NAAA.
- Bicyclic structure : The azabicyclic framework is essential for maintaining the necessary spatial orientation for enzyme binding.
Table 1 summarizes some key SAR findings:
| Compound | IC50 (μM) | Key Structural Features |
|---|---|---|
| ARN16186 | 0.042 | Pyrazole with ethoxy group |
| ARN19689 | 0.064 | Enhanced lipophilicity |
| ARN19690 | 0.078 | Additional methyl group |
Case Study 1: Anti-inflammatory Effects
In a recent study, a derivative of this compound was tested in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers and pain response compared to control groups, suggesting its potential as an analgesic agent .
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of related azabicyclic compounds, revealing favorable absorption and distribution profiles that support their use in systemic therapies .
Q & A
Q. What are the established synthetic routes for 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one, and what are their respective yields and purity profiles?
Synthesis typically involves multi-step routes: (i) Construction of the azabicyclo[3.2.1]octane core via intramolecular cyclization of a pre-organized precursor. (ii) Introduction of the pyrazole moiety via nucleophilic substitution or click chemistry. (iii) Coupling with o-tolyloxy ethanone using carbodiimide-based crosslinkers. Yields range from 40–65%, with purity >95% achieved via HPLC purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity and stereochemistry of this compound?
- 1H/13C NMR : Pyrazole protons (δ 7.5–8.5 ppm) and bicyclic methylene groups (δ 2.5–4.0 ppm) confirm regiochemistry.
- IR : Stretching vibrations at ~1700 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (aryl ether C-O).
- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., ~330–340 g/mol). Stereochemistry is validated via NOESY correlations between axial protons on the bicyclic core .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
Initial screens include:
- Kinase inhibition assays : Focus on ATP-binding pockets due to structural similarity to triazole-containing kinase inhibitors.
- GPCR binding assays : Target receptors with hydrophobic binding pockets (e.g., serotonin or dopamine receptors).
- Cytotoxicity profiling : Use MTT assays in HEK-293 or HepG2 cell lines to assess selectivity .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of the azabicyclo[3.2.1]octane core while minimizing diastereomer formation?
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereochemical control.
- Employ low-temperature (−78°C) conditions in polar aprotic solvents (e.g., THF) to reduce epimerization.
- Monitor reaction progress via LC-MS to isolate intermediates before diastereomerization occurs .
Q. How can researchers resolve contradictions between computational binding affinity predictions and experimental IC50 values for kinase targets?
- Validate computational docking models with mutational analysis of kinase active sites.
- Reassess solvation and entropy effects in simulations, which are often underestimated in silico.
- Use surface plasmon resonance (SPR) to measure binding kinetics and confirm stoichiometry .
Q. What advanced structural elucidation methods are suitable for studying this compound’s interactions with biological targets?
- X-ray crystallography : Co-crystallize with purified kinase or receptor proteins to resolve binding modes.
- Cryo-EM : For large complexes (e.g., membrane-bound GPCRs) where crystallization is challenging.
- NMR-based titration : Map binding interfaces using 15N/13C-labeled proteins .
Q. How does the o-tolyloxy group influence pharmacokinetic properties compared to analogs with other aryloxy substituents?
- The methyl group on the o-tolyloxy moiety increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Compare metabolic stability using liver microsome assays: Ortho-substitution slows CYP450-mediated oxidation versus para-substituted analogs .
Q. What methodologies assess potential off-target effects in complex biological systems?
- Proteome-wide affinity profiling : Use chemical proteomics with immobilized compound derivatives.
- Phenotypic screening : Evaluate effects in zebrafish or organoid models for unexpected toxicity.
- CRISPR-Cas9 knockouts : Identify pathways affected by compound treatment via gene-edited cell lines .
Q. How can isotope-labeled analogs be designed for metabolic stability and distribution studies?
Q. What computational approaches elucidate dynamic binding behavior with putative targets?
- Molecular Dynamics (MD) simulations : Simulate >100 ns trajectories to study conformational changes in target proteins.
- QM/MM hybrid methods : Analyze electronic interactions at the binding site (e.g., charge transfer in kinase ATP pockets).
- Free-energy perturbation (FEP) : Predict binding affinities of derivatives with modified substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
